molecular formula C17H21NO2 B2799315 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one CAS No. 845651-57-2

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2799315
CAS No.: 845651-57-2
M. Wt: 271.36
InChI Key: MQHDJNYJZPAOFF-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a seven-membered azepane ring attached via a methylene bridge to the 4-position of the chromen-2-one scaffold. This structural combination suggests applications in medicinal chemistry, particularly in modulating pharmacokinetic properties such as metabolic stability and membrane permeability .

The compound is likely synthesized via nucleophilic substitution of 4-(chloromethyl)-7-methyl-2H-chromen-2-one (a precursor with a reactive chloromethyl group) with azepane . This approach aligns with methods used for analogous coumarin derivatives, where halide leaving groups are replaced with nitrogen-containing heterocycles .

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-6-7-15-14(11-17(19)20-16(15)10-13)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHDJNYJZPAOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one typically involves the condensation of 7-methyl-2H-chromen-2-one with azepan-1-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the azepane ring. The reaction is usually conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one can be scaled up using continuous flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chromen-2-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of new derivatives with potentially enhanced properties.

Research has indicated that 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Medicinal Applications

Due to its biological activities, 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is being explored for therapeutic applications, including:

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of chromenones demonstrated that 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the azepane ring could enhance efficacy .

Case Study 2: Anti-inflammatory Potential

In vitro studies showed that this compound effectively reduced pro-inflammatory cytokine levels in macrophage cultures. This suggests its potential as a therapeutic agent in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Coumarin Derivatives
Compound Name Substituent (Position) Molecular Weight Melting Point (°C) Yield (%) Key Features Reference
4-(Azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one Azepanylmethyl (C4), Methyl (C7) 257.34* Not reported Not reported Flexible azepane ring, potential H-bonding
4-(Chloromethyl)-7-methyl-2H-chromen-2-one Chloromethyl (C4), Methyl (C7) 208.64 Not reported Not reported Reactive precursor for substitutions
3f (Triazole derivative) Hydroxymethyl triazole (C4), Methyl (C7) 313.31 204–206 94 Polar triazole, high yield
4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one Triazolylethoxy (C7), Methyl (C4) 283.29 Not reported Not reported Extended ethoxy linker, antifungal activity
4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one Benzofuran (C4), Methyl (C7) 276.30 Not reported Not reported Aromatic bulk, potential π-π interactions

*Calculated using ChemDraw.

Key Observations :

  • Azepane vs. Triazole : The azepane substituent (257.34 g/mol) is bulkier and more lipophilic than triazole derivatives (e.g., 3f, 313.31 g/mol). While triazoles enhance polarity and hydrogen-bonding capacity , azepane’s flexibility may improve binding to hydrophobic enzyme pockets.
  • Chloromethyl Precursor : The chloromethyl analogue (208.64 g/mol) serves as a versatile intermediate for synthesizing derivatives like the azepane compound . Its reactivity contrasts with the stability of the azepane-substituted product.

Biological Activity

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, characterized by its unique azepane ring structure. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it can modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Gene Expression Modulation : It interacts with DNA and RNA, influencing gene expression. This interaction may lead to alterations in cellular processes that are crucial for maintaining homeostasis and responding to stressors.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells.

Biological Activities

The following table summarizes the key biological activities reported for 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one:

Biological Activity Description Reference
Anti-inflammatoryInhibits COX enzymes and reduces inflammation markers.
AntioxidantScavenges free radicals and reduces oxidative stress.
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth.

Case Studies and Research Findings

Several studies have explored the biological effects of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one:

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Anticancer Potential : Research indicated that this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to the induction of apoptosis via caspase activation .
  • Antioxidant Properties : In vivo studies showed that treatment with this compound led to a marked decrease in oxidative stress markers in animal models subjected to high-fat diets, indicating its protective role against metabolic disorders .

Q & A

Basic Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C7, azepane-CH₂ at C4). Peaks for azepane protons (δ 1.4–2.6 ppm, multiplet) and coumarin carbonyl (δ ~160 ppm) are diagnostic .
  • IR Spectroscopy : Detect lactone C=O stretching (~1700 cm⁻¹) and N–H bends (if protonated azepane) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₇H₂₁NO₂: 271.1572) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

How does the introduction of the azepane moiety at the 4-position influence the electronic properties and reactivity of the coumarin core compared to other N-containing substituents?

Advanced Question

  • Electronic Effects :
    • The azepane’s bulky, electron-donating nature increases electron density at C4, potentially enhancing nucleophilic reactivity at adjacent positions. This contrasts with smaller substituents (e.g., morpholine), which may sterically hinder reactions .
  • Biological Implications :
    • Azepane’s seven-membered ring improves membrane permeability compared to smaller N-heterocycles (e.g., piperidine), as seen in analogues with enhanced antimicrobial activity .
  • Experimental Validation :
    • Compare Hammett σ values or conduct DFT calculations to quantify electronic effects .

What experimental strategies can resolve contradictions in reported biological activities of structurally similar coumarin derivatives?

Advanced Question

  • Standardized Assays :
    • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies :
    • Systematically modify substituents (e.g., replace azepane with piperazine) to isolate contributions of specific groups to activity .
  • In Vivo vs. In Vitro Discrepancies :
    • Address bioavailability differences by evaluating pharmacokinetics (e.g., plasma stability, LogP) .

What methodologies are recommended for determining the crystal structure of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, particularly in cases of twinning or disorder?

Advanced Question

  • Data Collection :
    • Use synchrotron radiation for high-resolution data (d-spacing <0.8 Å) to resolve disorder in the azepane ring .
  • Refinement Strategies :
    • Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered regions .
  • Validation Tools :
    • Check R₁ (<5%), wR₂ (<15%), and goodness-of-fit (GOF ~1.0) metrics. Use PLATON to analyze voids and hydrogen bonding .

How can computational modeling predict the metabolic stability of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one?

Advanced Question

  • Docking Studies :
    • Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to identify potential oxidation sites .
  • ADME Prediction :
    • Tools like SwissADME estimate LogP (lipophilicity) and topological polar surface area (TPSA) to predict absorption and blood-brain barrier penetration .
  • Metabolite Identification :
    • LC-MS/MS can experimentally validate predicted metabolites (e.g., hydroxylation at C3 or demethylation at C7) .

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